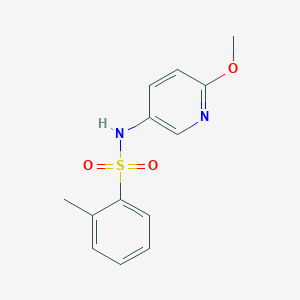

(1,3-二氧戊环-2-基)-乙酸丁酯

描述

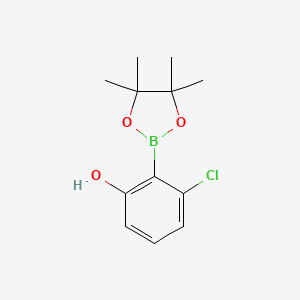

“(1,3-Dioxolan-2-yl)-acetic acid butyl ester” is a type of organic compound that contains a 1,3-dioxolane ring . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The compound contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 2 ethers (aliphatic) .

Synthesis Analysis

1,3-Dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . A mixture of orthoesters or molecular sieves can also provide effective water removal through chemical reaction or physical sequestration .Molecular Structure Analysis

The molecular structure of “(1,3-Dioxolan-2-yl)-acetic acid butyl ester” is characterized by a 1,3-dioxolane ring, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .Chemical Reactions Analysis

Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals such as HClO4 in CH2Cl2 . Cyclic ketals and acetals as a rule are stable to mild high-valent chromium reagents (PCC, PDC, Jones, etc.), but strongly acidic reagents will oxidize them to the lactone, or related cleavage products .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolanes, such as “(1,3-Dioxolan-2-yl)-acetic acid butyl ester”, include stability in various conditions (H2O: pH < 1, 100°C pH = 1, RT pH = 4, RT pH = 9, RT pH = 12, RT pH > 12, 100°C) . They offer stability against all types of nucleophiles and bases .科学研究应用

“(1,3-Dioxolan-2-yl)-acetic acid butyl ester” is a type of dioxolane compound. Dioxolanes are a group of organic compounds containing the dioxolane ring . Here are some potential applications of dioxolane compounds:

-

Solvent : Dioxolane is used as a solvent . It can be used in various chemical reactions due to its ability to dissolve a wide range of organic compounds.

-

Co-monomer in Polyacetals : Dioxolane can be used as a co-monomer in the synthesis of polyacetals . Polyacetals are a type of polymer that are used in a variety of applications, including automotive parts, consumer electronics, and medical devices.

-

Protecting Groups in Organic Synthesis : Dioxolanes can be used as protecting groups for carbonyl compounds in organic synthesis . This allows chemists to prevent certain reactions from occurring until a later stage in the synthesis process.

-

Adhesive Hydrogels : Dioxolane derivatives can be used in the creation of adhesive hydrogels . These hydrogels can be used in a variety of biomedical applications, including tissue repair and regeneration, antifouling and antimicrobial applications, drug delivery, and cell encapsulation and delivery .

-

Photothermal Applications : While not directly related to “(1,3-Dioxolan-2-yl)-acetic acid butyl ester”, dioxolane derivatives can potentially be used in photothermal applications . This could include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .

-

Muscarinic Acetylcholine Receptor Agonist : Certain dioxolane derivatives can act as muscarinic acetylcholine receptor agonists . These compounds can be used in the treatment of various neurological disorders.

-

Formation of Cyclic Structures : Dioxolane compounds can form cyclic structures in the cationic ring-opening polymerization . This property is useful in the synthesis of polydioxolane (PDXL), a polyether similar to poly(ethylene glycol) (PEG). PDXL is more prone to acidic degradation due to its acetal functionalities, making it a potential candidate for biomedical applications .

-

Emerging Applications of Acylsilanes : While not directly related to “(1,3-Dioxolan-2-yl)-acetic acid butyl ester”, acylsilanes have seen wide applications in many fields beyond pure organic synthesis, including photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .

-

Applications of Acyl Thioureas : Again, while not directly related to “(1,3-Dioxolan-2-yl)-acetic acid butyl ester”, acyl thioureas have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

属性

IUPAC Name |

butyl 2-(1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-3-4-11-8(10)7-9-12-5-6-13-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQSMWJYZHBVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Dioxolan-2-yl)-acetic acid butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)

![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)

![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)